REACTION_CXSMILES
|
C[C:2]1[C:3]([O:15][CH3:16])=[C:4]([O:13][CH3:14])[C:5]([O:11]C)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].B(Cl)(Cl)Cl.[CH3:21]CO>C(Cl)Cl>[CH3:21][O:9][C:7](=[O:8])[C:6]1[CH:10]=[CH:2][C:3]([O:15][CH3:16])=[C:4]([O:13][CH3:14])[C:5]=1[OH:11]
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Name
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Methyl 2,3,4-trimethoxybenzoic acid
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Quantity
|
25.7 g
|
Type
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reactant
|
Smiles
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CC=1C(=C(C(=C(C(=O)O)C1)OC)OC)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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CCO
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Filter the precipitate and recryst
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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COC(C1=C(C(=C(C=C1)OC)OC)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |